Potassium phthalimide-15N

NMR Spectroscopy Stable Isotope Labeling Analytical Chemistry

Potassium phthalimide-15N (CAS 53510-88-6) is the essential 15N-labeled Gabriel synthesis reagent for introducing a stable isotope tag into primary amines. Unlike unlabeled potassium phthalimide, this 98 atom % 15N-enriched analog features a spin-½ nucleus enabling high-resolution 15N NMR for CSA tensor analysis and molecular dynamics studies, plus a definitive +1 Da mass shift for unambiguous MS quantitation. It is the critical 15N source for synthesizing isotopically labeled spermidine, spermine, polyamine probes, and bisphthalimide model compounds for solid-state NMR. Choose this compound when isotopic tracing is a prerequisite for your research — unlabeled material cannot substitute.

Molecular Formula C8H4KNO2
Molecular Weight 186.21 g/mol
CAS No. 53510-88-6
Cat. No. B1352668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium phthalimide-15N
CAS53510-88-6
Molecular FormulaC8H4KNO2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+]
InChIInChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1/i9+1;
InChIKeyFYRHIOVKTDQVFC-DLBIPZKSSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Phthalimide-15N: A Defined 15N-Labeled Intermediate for Isotopic Tracing and NMR Spectroscopy


Potassium phthalimide-15N (CAS 53510-88-6) is the potassium salt of phthalimide wherein the imide nitrogen is enriched with the stable isotope 15N, achieving an isotopic purity of typically 98 atom % 15N . As a nitrogen-15 labeled analog of standard potassium phthalimide (CAS 1074-82-4), it serves as a critical synthetic intermediate for introducing an isotopically labeled nitrogen atom into organic molecules, particularly in the Gabriel synthesis of primary amines [1]. The compound appears as a white to very pale yellow crystalline solid with a melting point >300 °C, identical in bulk physical properties to its unlabeled counterpart [1].

Why Unlabeled Potassium Phthalimide Cannot Substitute for Potassium Phthalimide-15N in Specialized Research


Generic, unlabeled potassium phthalimide (CAS 1074-82-4) is chemically equivalent to the 15N-labeled compound in terms of its reactivity as a nucleophile in Gabriel synthesis and related transformations. However, direct substitution fails in applications requiring isotopic tracing or NMR structural elucidation because the unlabeled compound contains >99% 14N (natural abundance), which is NMR-silent (spin I=1, quadrupolar) and provides no distinct mass shift for MS-based tracking. The 15N-labeled variant, with its spin-½ nucleus, enables high-resolution 15N NMR spectroscopy for determination of chemical shift anisotropy (CSA) tensor elements and molecular dynamics, and provides a definitive +1 Da mass shift for precise quantification by mass spectrometry. This fundamental difference in analytical utility means the two compounds are not interchangeable in research workflows where isotopic labeling is a prerequisite.

Quantitative Differentiators: Potassium Phthalimide-15N vs. Unlabeled Potassium Phthalimide and Other 15N Sources


Isotopic Purity: 98 atom % 15N Enables High-Fidelity NMR and MS Experiments

Potassium phthalimide-15N is commercially available with a certified isotopic purity of 98 atom % 15N, as specified by major suppliers . In contrast, unlabeled potassium phthalimide contains nitrogen at natural abundance (0.37 atom % 15N). This >260-fold enrichment in the 15N isotope is essential for obtaining strong, unambiguous signals in 15N NMR experiments and for accurate quantification in mass spectrometry-based tracer studies where the M+1 ion must be clearly resolved from the natural abundance M peak.

NMR Spectroscopy Stable Isotope Labeling Analytical Chemistry

15N NMR Capability: Spin-½ Nucleus Enables Structural Determination of Imide Environments

The 15N nucleus (spin I=½) is NMR-active and yields high-resolution spectra suitable for detailed structural analysis, unlike the quadrupolar 14N nucleus (spin I=1, natural abundance) which produces extremely broad, often unusable, signals. In a model study for polyimides, 15N-labeled potassium phthalimide was used to prepare N-substituted phthalimide derivatives, enabling the determination of 15N chemical shift anisotropy (CSA) tensor elements (δ11, δ22, δ33) [1]. These tensor values provide critical information about the local electronic environment and geometry at the imide nitrogen, information completely inaccessible with unlabeled compounds [1][2].

Solid-State NMR Chemical Shift Anisotropy Polymer Chemistry

Mass Spectrometry Differentiation: +1 Da Mass Shift Provides Unambiguous Tracer Quantification

The incorporation of a single 15N atom into the phthalimide ring increases the exact mass from 185.9957 Da (unlabeled potassium phthalimide) to 186.9929 Da for the 15N-labeled analog, a shift of +0.9972 Da (M+1) [1]. This predictable mass difference allows for precise differentiation between labeled and unlabeled species by mass spectrometry. In metabolic studies of phthalimide derivatives in albino rats, the use of 15N-labeling revealed a metabolic pathway involving imide ring cleavage to phthalamic acid that was not detectable by thin-layer chromatography alone [2], highlighting the unique power of MS-based tracer analysis.

Metabolic Tracing Mass Spectrometry Stable Isotope Resolved Metabolomics

Synthetic Utility: High Yield Preparation of 15N-Enriched Polyamines

Potassium phthalimide-15N serves as a direct precursor for synthesizing 15N-labeled polyamines such as spermidine and spermine. In a reported total synthesis, 15N-enriched phthalimide was prepared almost quantitatively from 15N-ammonium sulfate, and the resulting potassium salt was used to prepare key intermediates (N-(3-bromopropyl)-phthalimide, N-(4-bromobutyl)phthalimide) in high yields for subsequent alkylation reactions [1]. This contrasts with alternative 15N-labeling strategies (e.g., using 15N-ammonia gas or expensive 15N-amino acids) which often require specialized equipment or have lower step economy.

Organic Synthesis Polyamine Chemistry Stable Isotope Labeling

Procurement-Driven Application Scenarios for Potassium Phthalimide-15N


Synthesis of Site-Specifically 15N-Labeled Polyamines for Biological Studies

Researchers investigating polyamine metabolism, DNA binding, or RNA structure can utilize potassium phthalimide-15N as the core 15N source. The compound enables the synthesis of spermidine, spermine, and related polyamines with 15N labels at specific nitrogen positions, as demonstrated in the total synthesis of 15N-enriched polyamines using alkylation with KF-Celite [1]. This provides essential probes for NMR and MS studies where the fate of individual nitrogen atoms must be tracked.

Solid-State NMR Characterization of Polyimide Materials

Materials scientists developing high-performance polyimides for aerospace or electronics can use potassium phthalimide-15N to prepare labeled model compounds (e.g., bisphthalimides). These labeled models allow for the precise measurement of 15N chemical shift anisotropy (CSA) tensor elements via solid-state NMR [2], yielding critical data on imide ring geometry and electronic environment that inform structure-property relationships in commercial polyimide films.

Metabolic Tracing of Phthalimide-Containing Xenobiotics

Toxicologists and environmental scientists studying the metabolic fate of phthalimide-based pesticides (e.g., folpet, captan) or industrial chemicals can use potassium phthalimide-15N to synthesize labeled parent compounds. The distinct +1 Da mass shift in MS enables unambiguous identification and quantification of metabolites in complex biological matrices (e.g., plasma, urine), as demonstrated in rodent studies where 15N labeling revealed imide ring cleavage pathways undetectable by other methods [3].

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